7-Naphthalen-2-ylheptanoic acid
Description
7-Naphthalen-2-ylheptanoic acid is a carboxylic acid derivative featuring a heptanoic acid backbone substituted at the 7th carbon with a naphthalen-2-yl group. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and aromatic interactions due to the naphthalene moiety.
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
7-naphthalen-2-ylheptanoic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)10-4-2-1-3-7-14-11-12-15-8-5-6-9-16(15)13-14/h5-6,8-9,11-13H,1-4,7,10H2,(H,18,19) |
InChI Key |
BZXDQVOCNYXJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Naphthalen-2-ylheptanoic acid typically involves the reaction of naphthalene with heptanoic acid under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is treated with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Naphthalen-2-ylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: 7-Naphthalen-2-ylheptanoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 7-Naphthalen-2-ylheptanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the heptanoic acid backbone but differ in substituents, leading to distinct properties:
Physicochemical Properties
- Hydrophobicity: The naphthalen-2-yl group in 7-naphthalen-2-ylheptanoic acid likely increases hydrophobicity compared to 7-hydroxyheptanoic acid (polar) but less than 7-cyclopentylheptanoic acid (non-polar cyclopentyl) .
- Polar Surface Area: 7-Cyclopentylheptanoic acid has a topological polar surface area (TPSA) of 37.3 Ų, typical for carboxylic acids with non-polar substituents . 7-Hydroxyheptanoic acid would exhibit higher TPSA due to the hydroxyl group, enhancing solubility in polar solvents .
Research Findings and Limitations
- Synthetic Challenges : Bulky substituents (e.g., naphthalene or cyclopentyl) may complicate synthesis and purification.
- Data Gaps: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : Cyclopentyl and hydroxy substituents demonstrate opposing effects on polarity, highlighting the need for substituent-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
